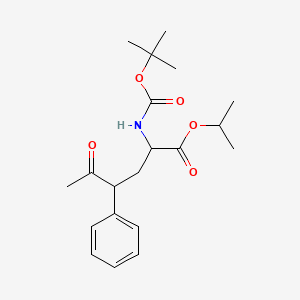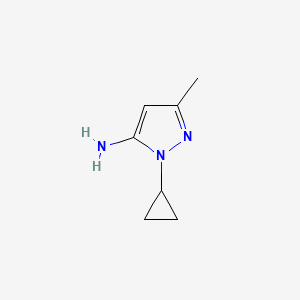
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine
Overview
Description
“1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H11N3. It has a molecular weight of 137.18 . It is also known by the synonym "5-Amino-3-cyclopropyl-1-methyl-1H-pyrazole" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 . This indicates the presence of a cyclopropyl group attached to the pyrazole ring at the 3rd position and a methyl group attached at the 1st position. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 120-123°C . The compound is stored at ambient temperature .Scientific Research Applications
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, including peptides, nucleosides, and heterocycles. It is also commonly used as a catalyst in organic synthesis reactions. In addition, this compound has been studied for its potential use in drug development, as it has been shown to inhibit the growth of certain cancer cells. Furthermore, this compound has been used in the synthesis of various polymers, such as polyurethanes and polystyrenes.
Mechanism of Action
Mode of Action
It’s known that the compound has a desirable fitting pattern in the active site of certain proteins, characterized by lower binding free energy .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound’s interaction with its targets could potentially alter various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine . For instance, the compound should be stored under inert gas at 2–8°C .
Advantages and Limitations for Lab Experiments
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of this compound is its low cost and availability. In addition, it is relatively easy to synthesize and can be used in a variety of solvents. Furthermore, this compound has a wide range of applications in the scientific research field. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has a relatively short shelf life and can degrade over time. In addition, this compound can be toxic in high concentrations and should be handled with care.
Future Directions
The potential future directions of research related to 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine are numerous. One possible future direction is to further investigate its mechanism of action. In addition, further research could be conducted to explore the potential applications of this compound in drug development. Furthermore, further research could be conducted to explore the biochemical and physiological effects of this compound on various cell types. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of various polymers. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of various peptides and nucleosides.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-cyclopropyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-4-7(8)10(9-5)6-2-3-6/h4,6H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWDGNBDGLZQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



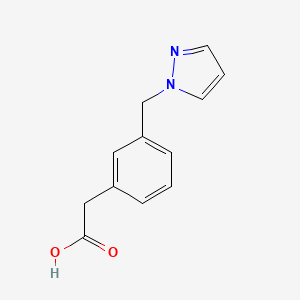

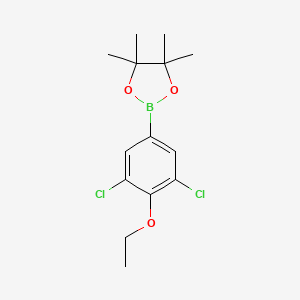
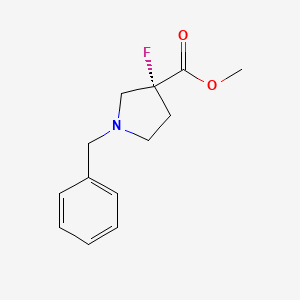
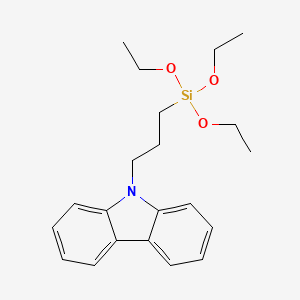
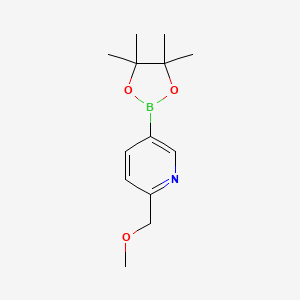
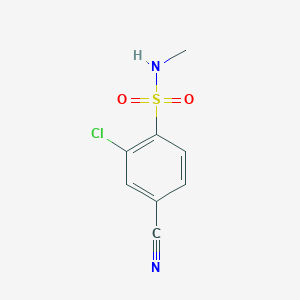
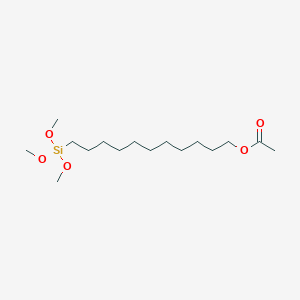

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)](/img/structure/B6358117.png)

